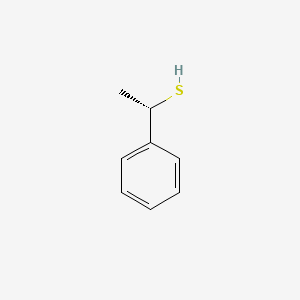

(S)-1-Phenylethanethiol

Description

Significance of Chirality in Asymmetric Synthesis and Chemical Sciences

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in modern chemical sciences. nih.govuwindsor.ca The two mirror-image forms of a chiral molecule are called enantiomers. While enantiomers possess identical physical properties in an achiral environment, their interactions with other chiral entities, such as biological receptors or polarized light, can differ significantly. nih.govrsc.org This distinction is critically important in fields like pharmaceuticals, agrochemicals, and materials science. numberanalytics.com

In medicine, the different enantiomers of a chiral drug can exhibit varied pharmacological, toxicological, and metabolic effects. rsc.org One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects, as exemplified by the historical case of thalidomide. rsc.org This has led regulatory bodies like the U.S. Food and Drug Administration (FDA) to establish guidelines for the development of single-enantiomer pharmaceuticals, underscoring the need for enantiomerically pure compounds. nih.govrsc.org

Asymmetric synthesis, also known as chiral synthesis, addresses this need by aiming to produce a specific stereoisomer of a chiral compound in high excess. uwindsor.cagd3services.com This is often achieved using chiral catalysts or chiral auxiliaries that create a chiral environment for the reaction, favoring the formation of one enantiomer over the other. numberanalytics.comwikipedia.org The development of effective asymmetric synthesis methods is a major theme in contemporary organic chemistry, enabling the creation of complex molecules with precise three-dimensional structures. rsc.orgnumberanalytics.com The impact of this field was recognized with the 2001 Nobel Prize in Chemistry awarded for work in asymmetric catalysis. chinesechemsoc.org

Overview of Chiral Thiol Chemistry in Enantioselective Transformations

Within the toolkit of asymmetric synthesis, chiral thiols and their derivatives have emerged as versatile reagents, catalysts, and auxiliaries. beilstein-journals.orgsigmaaldrich.com Organosulfur compounds play key roles in many biological structures and functions, and the development of methods for the asymmetric synthesis of chiral sulfur-containing molecules is an area of significant research interest. beilstein-journals.org

Chiral thiols are employed in a variety of enantioselective transformations:

Nucleophilic Addition: As potent nucleophiles, chiral thiols can add to prochiral electrophiles, such as α,β-unsaturated carbonyl compounds (a reaction known as the sulfa-Michael addition), to create new stereocenters. nih.govacs.orgnih.gov The stereochemical outcome can be controlled by chiral catalysts that activate the thiol or the electrophile. acs.orgnih.gov For instance, N-heterocyclic carbenes (NHCs) have been shown to act as non-covalent Brønsted base catalysts, activating thiols to participate in highly enantioselective additions. nih.gov

Hydrogen Atom Transfer (HAT) Catalysis: Chiral thiols can function as catalysts in asymmetric hydrogen atom transfer (HAT) reactions. chinesechemsoc.orgnih.gov In these processes, a chiral thiol donates a hydrogen atom to a prochiral radical intermediate, creating a new C-H bond with high enantioselectivity. nih.gov This strategy has been successfully applied to reactions like the hydroamination of alkenes. nih.gov

Chiral Auxiliaries: Chiral thiols can be incorporated into a substrate to act as a chiral auxiliary. wikipedia.orgrsc.org A chiral auxiliary is a stereogenic group that is temporarily attached to a molecule to direct the stereochemistry of subsequent reactions. wikipedia.orgyork.ac.uk After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

The development of these methods provides access to a wide range of enantiomerically enriched sulfur-containing compounds, which are valuable building blocks in organic synthesis. beilstein-journals.orgnih.gov

Historical Context and Evolution of (S)-1-Phenylethanethiol Research Trajectories

The research trajectory of this compound is emblematic of the broader evolution of interest in specific chiral molecules. While early chemical history involved the study of racemic thiols, often noted for their strong odors, the advancement of asymmetric synthesis has allowed for the specific investigation of individual enantiomers. researchgate.net

Initial interest in 1-phenylethanethiol (B1218373) was often related to its potent aroma. cymitquimica.comresearchgate.net Structure-odor activity relationship studies systematically investigated a series of aromatic thiols, identifying 1-phenylethanethiol as a powerful odorant. researchgate.netacs.org Subsequent enantiospecific synthesis and analysis revealed that the (S)-enantiomer, this compound, possesses an exceptionally low odor threshold of 0.00025 ng/L in air, making it one of the most potent odorants in this class. researchgate.netacs.org

Beyond olfaction studies, the evolution of synthetic methodology brought this compound into focus for its utility in stereocontrolled reactions. A notable application involves its use in creating configurationally stable α-lithio sulfide (B99878) species. rsc.org When a carbamate (B1207046) derived from this compound is deprotonated, it forms a chiral carbanion that can react with various electrophiles with a high degree of stereochemical control, typically proceeding with inversion of configuration. rsc.org This provides a valuable tool for the asymmetric synthesis of other complex molecules. rsc.org

More recent research has explored the use of the related 2-phenylethanethiol (B1584568) ligand in the synthesis and study of palladium nanoclusters, indicating a move towards materials science applications for this class of compounds. nih.gov The journey of this compound from a component of aroma chemistry to a specific tool in high-precision asymmetric synthesis reflects the increasing sophistication and targeted nature of modern organic chemistry.

Interactive Data Table: Properties of 1-Phenylethanethiol

The following table summarizes key physical and chemical properties of 1-phenylethanethiol. Note that some properties are for the racemic mixture, as specified.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₁₀S | nih.govontosight.ai |

| Molecular Weight | 138.23 g/mol | nih.govontosight.ai |

| Appearance | Colorless to pale yellow liquid | cymitquimica.comthegoodscentscompany.com |

| Odor | Strong, unpleasant, sulfurous | cymitquimica.comontosight.aismolecule.com |

| Boiling Point | 195-200 °C | ontosight.aithegoodscentscompany.com |

| Density | ~1.058 g/cm³ at 20°C | ontosight.ai |

| Flash Point | 77.78 °C - 80 °C | ontosight.aismolecule.com |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol) | cymitquimica.comontosight.aismolecule.com |

| IUPAC Name ((S)-enantiomer) | (1S)-1-phenylethanethiol | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-phenylethanethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10S/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZBJCFNHPYNKO-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 1 Phenylethanethiol

Enantioselective Synthesis Routes and Chiral Pool Strategies

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry. For (S)-1-Phenylethanethiol, several strategies have been developed to control the stereochemistry at the chiral center.

Asymmetric Reduction Approaches to Chiral Alcohols and Subsequent Thiolation

A common and effective strategy for the synthesis of this compound involves a two-step process: the asymmetric reduction of a prochiral ketone to a chiral alcohol, followed by the conversion of the alcohol to the desired thiol.

The precursor, (S)-1-phenylethanol, can be synthesized with high enantioselectivity through the asymmetric reduction of acetophenone (B1666503). This transformation can be achieved using various methods, including biocatalysis. For instance, endophytic fungi have been screened for their ability to asymmetrically reduce acetophenone. One such fungus, Neofusicoccum parvum, has been shown to reduce acetophenone to (R)-(+)-1-phenylethanol with a 78% yield and 96% enantiomeric excess (ee). nih.gov While this produces the opposite enantiomer, the principle demonstrates the viability of using microorganisms for this stereoselective reduction. Similarly, Ispir bean (Phaseolus vulgaris) has been utilized as a whole-cell biocatalyst, providing an alcohol dehydrogenase (ADH) source for the asymmetric bioreduction of acetophenone to (S)-1-phenylethanol with over 99% ee. researchgate.net

Once the chiral alcohol, (S)-1-phenylethanol, is obtained, it can be converted to the corresponding thiol. This transformation can be achieved through several methods, often involving the activation of the hydroxyl group followed by displacement with a sulfur nucleophile. A common approach is the conversion of the alcohol to a tosylate intermediate, which is then reacted with a sulfur source like thiourea (B124793) to yield the thiol. researchgate.net Another method involves a one-pot reaction using Lawesson's reagent to directly convert the alcohol to the thiol. semanticscholar.org The Mitsunobu reaction, using a thiolacid in the presence of an adduct like triphenylphosphine-diisopropyl azodicarboxylate, allows for a mild and efficient conversion of the alcohol to a thiol ester, which can then be hydrolyzed or reduced to the free thiol with inversion of configuration. google.com

| Precursor | Reduction Method | Catalyst/Organism | Product | Enantiomeric Excess (ee) | Reference |

| Acetophenone | Asymmetric Bioreduction | Ispir bean (Phaseolus vulgaris) | (S)-1-phenylethanol | >99% | researchgate.net |

| Acetophenone | Asymmetric Reduction | Endophytic fungus (Neofusicoccum parvum) | (R)-1-phenylethanol | 96% | nih.gov |

Biocatalytic and Chemoenzymatic Transformations for Enantiopure Thiols

Biocatalysis offers a powerful and environmentally benign approach to producing enantiopure compounds. nih.govsiena.edu Enzymes, with their inherent chirality and high selectivity, are well-suited for the synthesis of chiral molecules like this compound. ftb.com.hrdntb.gov.ua

One of the most effective biocatalytic methods for obtaining enantiopure alcohols, the precursors to chiral thiols, is through kinetic resolution. scielo.brnih.gov In this process, an enzyme selectively acylates one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted and in high enantiomeric purity. Lipases are commonly used for this purpose. For example, lipase-catalyzed kinetic resolution of racemic 1-phenylethanol (B42297) using an acyl donor like vinyl acetate (B1210297) can produce enantiomerically pure (S)-1-phenylethanol. nih.gov To overcome the 50% theoretical yield limit of kinetic resolution, a dynamic kinetic resolution (DKR) process can be employed. DKR combines the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100% of a single enantiomer. scielo.bracs.org For instance, a chemoenzymatic DKR of rac-1-phenylethanol has been developed using a lipase (B570770) in combination with a racemization agent. scielo.brresearchgate.net

| Racemic Substrate | Method | Biocatalyst | Key Feature | Product | Reference |

| 1-Phenylethanol | Kinetic Resolution | Lipase (Novozyme 435) | Enantioselective acylation | (S)-1-phenylethanol | nih.gov |

| 1-Phenylethanol | Dynamic Kinetic Resolution | Lipase (CALB) and Niobium salt | In-situ racemization | (R)-1-phenylethyl acetate | scielo.br |

Chiral Auxiliary-Mediated Syntheses Involving this compound Derivatives

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org This strategy is a powerful tool in asymmetric synthesis. The synthesis of chiral thiols can be achieved with high stereoselectivity using this approach.

A notable example is the use of Ellman's N-sulfinylimines as chiral auxiliaries. The SmI2/LiBr-mediated reductive coupling of these chiral N-sulfinylimines, which can contain a protected thiol group, with aldehydes allows for the synthesis of chiral aminohydroxythiols with high enantio- and diastereoselectivity. researchgate.netelsevierpure.com This method demonstrates the principle of using a chiral auxiliary to introduce stereocenters in a controlled manner in molecules that also contain a thiol or a protected thiol group. The auxiliary guides the approach of the reagents, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched target molecule.

Organocatalytic Preparations for Stereoselective Thiol Synthesis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. researchgate.net This approach avoids the use of metals and offers mild reaction conditions.

The direct asymmetric synthesis of thiols has been achieved through organocascade reactions catalyzed by a confined chiral phosphoric acid. nih.gov This method allows for the synthesis of O-protected β-hydroxythiols with excellent enantioselectivities. The reaction proceeds via an asymmetric thiocarboxylysis of meso-epoxides, followed by an intramolecular trans-esterification. Furthermore, organocatalytic enantioselective acyl transfer onto racemic thiols can be used to resolve racemic mixtures, providing access to enantiopure thiols. nih.gov

More directly related to the formation of C-S bonds, the organocatalytic enantioselective α-thiolation of β-keto esters has been reported. rsc.org Using an electrophilic phthalimide-SCF2COAr reagent in the presence of a cinchona-alkaloid-based catalyst, this method allows for the construction of quaternary carbon centers bearing a sulfur-containing group with high enantioselectivity. rsc.org Visible-light-mediated thiol-ene reactions initiated by an organic photocatalyst also represent a metal-free method for efficient C-S bond formation. acs.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. libretexts.org These principles are increasingly being applied to the synthesis of fine chemicals, including this compound.

Solvent-Free and Atom-Economical Methodologies

Two key principles of green chemistry are the use of solvent-free reaction conditions and the maximization of atom economy. jocpr.comacs.org Solvent-free reactions reduce waste and can lead to improved reaction rates and selectivity. cmu.edu For example, the asymmetric reduction of acetophenone to 1-phenylethanol has been achieved using mechanochemistry without a solvent, which improves the greenness of the reaction by reducing waste and improving energy efficiency. morressier.com

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.comacs.org Reactions with high atom economy are desirable as they generate less waste. The development of atom-economical synthesis methods for thiols is an active area of research. One such method involves the reaction of a trithiocarbonate (B1256668) with a halogenated hydrocarbon, followed by reaction with an amine to produce the thiol and a substituted thiourea as a co-product. This process is reported to have good atom economy. google.com

| Green Chemistry Principle | Application in Synthesis | Example | Benefit | Reference |

| Solvent-Free Conditions | Asymmetric Reduction | Mechanochemical reduction of acetophenone | Reduced waste, improved energy efficiency | morressier.com |

| Atom Economy | Thiol Synthesis | Reaction of trithiocarbonate with halogenated hydrocarbon and amine | High yield, reduced waste generation | google.com |

Flow Chemistry and Continuous Processing Applications

The synthesis of chiral compounds like this compound is increasingly benefiting from the adoption of flow chemistry and continuous processing technologies. These approaches offer significant advantages over traditional batch methods, particularly in terms of safety, efficiency, and scalability. scielo.br Continuous flow systems, where reagents are pumped through a network of tubes and reactors, allow for precise control over reaction parameters such as temperature, pressure, and residence time. scispace.com This level of control is crucial for managing highly exothermic reactions or handling hazardous reagents and products, including malodorous thiols.

One of the primary benefits of continuous flow is the enhanced heat and mass transfer due to the high surface-area-to-volume ratio in microreactors or packed-bed reactors. flinders.edu.au This efficiency can lead to dramatically reduced reaction times, from hours in a batch reactor to mere minutes or even seconds in a flow system. nih.gov For the enantioselective synthesis of chiral molecules, flow chemistry enables the use of immobilized catalysts or enzymes in packed-bed reactors. This setup not only facilitates catalyst recovery and reuse—a key principle of green chemistry—but also allows for stable, long-term production runs without the need for intermediate purification steps. nih.govwhiterose.ac.uk

The modular nature of flow systems allows for the "telescoping" of multiple reaction steps into a single, uninterrupted process. nih.gov This integration of synthesis, work-up, and purification can significantly streamline the manufacturing process, reduce plant footprint, and minimize manual handling of intermediates. flinders.edu.au For instance, a reaction stream can be passed through a catalytic reactor and then directly into a membrane-based separator for in-line extraction, removing byproducts and unreacted starting materials before the product is collected. flinders.edu.auwhiterose.ac.uk This approach enhances process efficiency and product consistency.

| Parameter | Value/Description | Rationale & Benefit |

| Reactor Type | Packed-Bed Reactor with Immobilized Catalyst | Facilitates catalyst reuse; enables stable, long-term operation; simplifies product purification. |

| Temperature | 40-80 °C (Optimized) | Precise temperature control prevents side reactions and decomposition, improving selectivity. |

| Residence Time | 5-20 minutes | Short reaction times increase throughput and minimize the formation of degradation products. |

| Pressure | 5-10 bar | Allows for operating at temperatures above the solvent's boiling point, accelerating the reaction rate. |

| Outcome | High Yield & High Enantioselectivity | Continuous optimization of parameters leads to improved process performance and product quality. |

This interactive table illustrates a representative continuous flow setup for an enantioselective synthesis, highlighting the precise control and benefits offered by this technology.

Waste Minimization and Sustainability Metrics

The principles of green chemistry are integral to modern synthetic route design, emphasizing the reduction of waste and the efficient use of resources. In the synthesis of this compound, waste minimization can be achieved through several strategies, including the use of catalytic rather than stoichiometric reagents, selection of environmentally benign solvents, and optimization of reaction conditions to maximize yield and selectivity. nih.gov

Sustainability is quantitatively assessed using a variety of green chemistry metrics. These tools help chemists evaluate the environmental performance of a chemical process and identify areas for improvement. whiterose.ac.uk Key metrics include:

Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired final product. Addition reactions, for example, have a 100% atom economy. nih.gov

Reaction Mass Efficiency (RME): This metric provides a more realistic view by incorporating the reaction yield and the stoichiometry of the reactants. It is calculated as the mass of the product divided by the total mass of reactants. wiley-vch.de

Process Mass Intensity (PMI): Considered a key metric for industrial processes, PMI is the ratio of the total mass of all materials (starting materials, solvents, reagents, process water) used in a process to the mass of the final product. A lower PMI indicates a greener, more efficient process. nih.govmdpi.com The relationship between PMI and another metric, the E-Factor (Environmental Factor), is given by E-Factor = PMI - 1. nih.gov

Applying these metrics allows for a direct comparison of different synthetic routes. For example, a process that utilizes a recyclable heterogeneous catalyst in a reusable solvent under flow conditions will typically have a significantly lower PMI than a batch process that requires stoichiometric reagents, hazardous solvents, and extensive work-up and purification steps involving large volumes of water and organic solvents. nih.gov

| Metric | Formula | Ideal Value | Significance in Synthesis |

| Atom Economy (AE) | (MW of Product / Σ MW of Reactants) x 100% | 100% | Measures the intrinsic efficiency of a reaction in converting reactant atoms to product. |

| Reaction Mass Efficiency (RME) | (Mass of Product / Σ Mass of Reactants) x 100% | 100% | Accounts for reaction yield and stoichiometry, providing a more practical measure of efficiency. wiley-vch.de |

| Process Mass Intensity (PMI) | Total Mass in Process / Mass of Product | 1 | Evaluates the overall process, including solvents and workup materials, highlighting waste generation. mdpi.com |

This interactive table defines key sustainability metrics used to evaluate the "greenness" of a chemical process.

Optimization of Stereochemical Purity and Scalability

Achieving high stereochemical purity is paramount in the synthesis of chiral molecules like this compound. The primary strategy for ensuring high enantiomeric excess (ee) is through asymmetric catalysis. This can involve organocatalysis, transition-metal catalysis with chiral ligands, or biocatalysis using enzymes. nih.gov For instance, the asymmetric reduction of a corresponding ketone or the kinetic resolution of a racemic thiol are common approaches. Enzymatic resolutions, often performed with lipases, can offer exceptional enantioselectivity (>99% ee) under mild reaction conditions. whiterose.ac.uk

The choice of catalyst and reaction conditions is critical for maximizing both yield and enantioselectivity. Optimization studies often screen various catalysts, solvents, temperatures, and substrate concentrations to identify the ideal parameters. For example, a chiral phosphoric acid might be used to catalyze the enantioselective addition of a thiolating agent to a styrene (B11656) derivative, yielding the desired product with high stereochemical control. nih.gov

| Catalytic System | Substrate | Conditions | Yield (%) | Enantiomeric Excess (ee %) |

| Enzymatic Resolution (Lipase) | racemic-1-Phenylethanethiol | Organic solvent, 40°C, 24h | ~45% (for S-enantiomer) | >99% |

| Asymmetric Transfer Hydrogenation | Acetophenone | Chiral Ru-catalyst, Formic acid/Triethylamine | >90% | ~98% |

| Organocatalysis | Styrene Oxide + Thiolating Agent | Chiral Phosphoric Acid, Toluene, 0°C, 12h | ~85% | ~95% |

This interactive table compares different catalytic methods for achieving high stereochemical purity in the synthesis of chiral thiols or their precursors.

The scalability of a synthetic process—the ability to transition it from a laboratory scale (grams) to industrial production (kilograms or tons) without a loss of performance—is a major challenge. researchgate.net Batch processes often face scalability issues related to heat transfer, mixing, and safety. As reactor volume increases, the surface-area-to-volume ratio decreases, making temperature control of exothermic reactions difficult and potentially leading to runaway reactions and the formation of impurities.

Continuous flow processing offers a direct solution to many of these scalability challenges. Instead of increasing the reactor size ("scaling-up"), production capacity is increased by running the system for longer periods or by operating multiple identical reactors in parallel ("numbering-up" or "scaling-out"). scielo.br This approach ensures that the optimized reaction conditions, such as efficient heat transfer and mixing, remain constant regardless of production volume. This leads to a more robust, reliable, and safer manufacturing process, making it a highly attractive strategy for the industrial-scale synthesis of enantiopure compounds like this compound. researchgate.net

Stereoselective Reactivity and Mechanistic Investigations of S 1 Phenylethanethiol

Role as a Chiral Auxiliary in Asymmetric Induction

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical course of a subsequent reaction. The auxiliary enforces a facial bias, leading to the preferential formation of one diastereomer over another. After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse. The (S)-1-phenylethyl group, present in (S)-1-Phenylethanethiol, is a well-established motif for inducing asymmetry in a variety of chemical transformations. scielo.org.mxnih.gov

The steric bulk and defined spatial orientation of the phenyl group in the (S)-1-phenylethyl auxiliary effectively shields one face of a reactive intermediate, such as an enolate, directing an incoming electrophile to the opposite, less hindered face.

Diastereoselective Alkylations: In the context of enolate alkylation, the chiral auxiliary is typically part of an amide or a related functional group. Studies on chiral glycinate (B8599266) derivatives bearing an N-(1-phenylethyl)benzamide auxiliary have demonstrated its capacity for stereoinduction. scielo.org.mxresearchgate.net The alkylation of the lithium enolate of such derivatives shows a notable preference for one diastereomer, achieving a diastereomeric ratio (dr) of 78:22. scielo.org.mxresearchgate.net This selectivity arises from the rigid chelated structure of the enolate, where the chiral auxiliary dictates the trajectory of the alkylating agent. researchgate.net Further research into the diastereoselective α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles has also highlighted the effectiveness of the (S)-1-phenylethyl moiety in controlling the formation of new stereocenters. nih.gov

| Substrate Type | Electrophile (R-X) | Conditions | Diastereomeric Ratio (dr) | Yield (%) |

| Glycinate with N-(1-phenylethyl)benzamide auxiliary | Benzyl Bromide | LDA, THF, -78°C | 78:22 | N/A |

| N-((S)-1-phenylethyl)azetidine-2-carbonitrile-BH₃ complex | Benzyl Bromide | LDA, THF, -78°C | >95:5 | 88 |

| N-((S)-1-phenylethyl)azetidine-2-carbonitrile-BH₃ complex | Methyl Iodide | LDA, THF, -78°C | >95:5 | 85 |

Data derived from studies on analogous N-phenylethyl chiral auxiliaries. scielo.org.mxnih.govresearchgate.net

Michael Additions: The conjugate addition, or Michael reaction, of nucleophiles to α,β-unsaturated systems can also be rendered diastereoselective by a chiral auxiliary. beilstein-journals.orgnih.gov The auxiliary attached to the Michael acceptor or the nucleophile can create a chiral environment that differentiates the two faces of the double bond. While the Evans auxiliary and pseudoephedrine are classic examples, the underlying principle of steric shielding is broadly applicable. beilstein-journals.orgnih.gov In reactions involving chiral Ni(II) complexes of glycine (B1666218) equivalents adding to α,β-unsaturated oxazolidinones, the stereochemical outcome is tightly controlled by the combination of chiral components, leading to high diastereoselectivity. nih.gov

| Michael Acceptor | Nucleophile | Conditions | Diastereomeric Ratio (dr) | Yield (%) |

| (S)-3-((E)-But-2-enoyl)-4-phenyloxazolidin-2-one | Ni(II) complex of Glycine-(S)-2-(N-benzylprolyl)aminobenzophenone | DBU, CH₂Cl₂, rt | >98:2 | 93 |

| (S)-3-((E)-Pent-2-enoyl)-4-phenyloxazolidin-2-one | Ni(II) complex of Glycine-(S)-2-(N-benzylprolyl)aminobenzophenone | DBU, CH₂Cl₂, rt | >98:2 | 95 |

| (R)-3-((E)-But-2-enoyl)-4-phenyloxazolidin-2-one | Ni(II) complex of Glycine-(S)-2-(N-benzylprolyl)aminobenzophenone | DBU, CH₂Cl₂, rt | 5:95 | 94 |

Data from representative diastereoselective Michael additions highlighting the principle of auxiliary control. nih.gov

Chiral auxiliaries containing sulfur are instrumental in the synthesis of enantiomerically enriched compounds where the sulfur atom itself is the stereocenter. nih.govillinois.edu The Andersen-Trost synthesis, for example, uses a chiral alcohol like (-)-menthol to form diastereomeric sulfinate esters, which can be separated and then substituted with organometallic reagents. illinois.edu This substitution typically proceeds with a clean inversion of configuration at the sulfur atom, allowing for the predictable synthesis of chiral sulfoxides. illinois.edunih.gov Similarly, chiral amines can be used to prepare sulfinamides that serve as precursors for a range of other chiral sulfinyl compounds via stereospecific nucleophilic substitution at the sulfur center. nih.govnih.gov These methods establish that functional groups attached to a chiral auxiliary can undergo substitution reactions with high stereochemical fidelity.

The influence of a chiral auxiliary is not always limited to the adjacent (α) position. In certain molecular frameworks, a chiral auxiliary can dictate the stereochemistry of a reaction occurring at a more distant site, a concept known as remote stereocontrol. This is often achieved in systems with conformational rigidity, such as macrocycles or polycyclic structures, where the auxiliary's steric and electronic properties are transmitted through the molecular scaffold. One of the most significant areas where this is observed is in the synthesis of atropisomers, which are stereoisomers arising from hindered rotation around a single bond. The use of chiral auxiliaries attached near the axis of rotation is a key strategy for the atropselective synthesis of biaryl compounds, where the auxiliary controls the orientation of the two aryl rings, effectively controlling a remote element of axial chirality. researchgate.net

Utility as a Chiral Ligand in Asymmetric Catalysis

In asymmetric catalysis, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. The catalyst's chirality originates from its structure, which often incorporates a chiral ligand. These ligands coordinate to a metal center or interact non-covalently with substrates, creating a chiral environment that forces the reaction to proceed along one enantioselective pathway. nih.gov Ligands containing sulfur donors, known as thioether ligands, when combined with other donor atoms like phosphorus (P,S-ligands), have become increasingly important in this field. scilit.comrsc.org this compound provides a chiral backbone that can be incorporated into such ligands.

Transition metals like palladium, rhodium, and iridium are mainstays of catalytic asymmetric reactions. Chiral P,S-ligands have proven effective in a range of transformations, including asymmetric hydrogenation and allylic alkylation. nih.govscilit.com Asymmetric hydrocarbonylation, a related process, involves the addition of a hydrogen atom and a carbonyl group across a double bond. thieme-connect.de Achieving high enantioselectivity in these reactions is highly dependent on the structure of the chiral ligand. thieme-connect.de Thiocarbonylation, the analogous reaction to form thioesters, can likewise be controlled by chiral ligands. A ligand derived from this compound would possess a stereogenic center close to the sulfur donor atom, which could effectively influence the stereochemical outcome of reactions at the metal center.

| Alkene Substrate | Catalyst/Ligand System | Reaction Type | Enantiomeric Excess (ee) | Yield (%) |

| Allyl acetate (B1210297) | [Pd(allyl)Cl]₂ / Chiral Ferrocenyl P,S-Ligand | Allylic Alkylation | 95% | 98% |

| Styrene (B11656) | [Rh(cod)₂]BF₄ / Chiral P,S-Ligand | Hydrogenation | 99% | >99% |

| 4-Methoxystyrene | Pd(OAc)₂ / (S,S)-f-binaphane | Methoxycarbonylation | 90% | 85% |

Data from representative transition metal-catalyzed reactions using various chiral P,S and P,P-ligands to demonstrate the principle of asymmetric catalysis.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. A prominent application involving thiols is the enantioselective sulfa-Michael addition, where a thiol adds to an α,β-unsaturated carbonyl compound. buchler-gmbh.com The reaction is often catalyzed by chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids or incorporating squaramide or thiourea (B124793) moieties. organic-chemistry.orgresearcher.lifeacs.org These catalysts operate through non-covalent interactions, typically using a basic site (e.g., a tertiary amine) to deprotonate the thiol, forming a nucleophilic thiolate, and a hydrogen-bond donor site (e.g., a urea (B33335) or squaramide group) to activate the electrophilic Michael acceptor. organic-chemistry.org This dual activation within a chiral scaffold brings the reactants together in a highly organized, stereochemically defined transition state, leading to excellent enantioselectivity. A wide range of thiols, including aromatic and aliphatic ones, can be added to acceptors like enones, enone diesters, and diazoketones with high yields and enantiomeric ratios. organic-chemistry.orgacs.orgnih.govacs.org

| Thiol Nucleophile | Michael Acceptor | Organocatalyst | Enantiomeric Ratio (er) / ee | Yield (%) |

| 4-methoxybenzenethiol | Chalcone | Cinchona alkaloid-derived urea | >99% ee | >99% |

| Thiophenol | Cyclohex-2-en-1-one | Cinchona alkaloid-derived urea | 98% ee | 98% |

| Isopropyl thiol | Diethyl 2-(2-oxo-2-phenylethylidene)malonate | Triaryliminophosphorane-thiourea | 97:3 er | 93% |

| Benzyl mercaptan | Di-tert-butyl 2-(2-oxo-2-phenylethylidene)malonate | Triaryliminophosphorane-thiourea | 97:3 er | 93% |

| 4-tert-butylbenzenethiol | 1,3-Diphenylprop-2-en-1-one | Quinine-derived squaramide | 97:3 er | 94% |

| 1-Dodecanethiol | 1-Diazo-4-phenylbut-3-en-2-one | Quinine-derived squaramide | 95:5 er | 82% |

Data compiled from various studies on organocatalytic enantioselective sulfa-Michael additions. organic-chemistry.orgacs.orgnih.gov

Chiral Brønsted Acid/Base Catalysis Mediated by this compound Adducts

Chiral Brønsted acids and bases are powerful tools in asymmetric synthesis, capable of activating substrates through proton donation or abstraction within a chiral environment. While direct research on this compound as a Brønsted acid or base catalyst is not extensively documented, its acidic proton and the chirality at the adjacent carbon suggest its potential to form adducts that can mediate stereoselective transformations.

The formation of adducts between a substrate and a chiral catalyst is a key step in many asymmetric reactions. In the context of Brønsted acid catalysis, the thiol group of this compound could interact with various functional groups. For instance, the interaction of Brønsted acids with heteroaromatic compounds can lead to the formation of adducts that undergo subsequent reactions. nih.gov Similarly, this compound could form adducts with electrophiles, where the chiral environment of the thiol would influence the stereochemical outcome of a subsequent nucleophilic attack.

The efficiency of such a catalytic system would depend on the acidity of the thiol proton and the stability of the resulting adduct. The formation of these adducts with electron-rich heteroaromatic compounds can lead to various subsequent reactions, including intramolecular proton and/or substituent transfers, ring openings, or ring transformations. nih.gov

Reaction Mechanisms and Stereochemical Control Principles

Understanding the underlying reaction mechanisms is crucial for predicting and controlling the stereochemical outcome of reactions involving this compound. This section explores the elucidation of transition states, models for asymmetric induction, and the interplay of kinetic and thermodynamic control in its reactivity.

Elucidation of Transition States and Kinetic Resolution Processes

The stereoselectivity of a reaction is determined by the relative energies of the diastereomeric transition states. Computational studies are instrumental in elucidating the structures and energies of these transition states. For instance, in thiol-ene click chemistry, computational analysis at the CBS-QB3 level has been used to determine the energetics of all stationary points along the reaction mechanism, revealing the factors that control the activation barriers for propagation and chain-transfer steps. bohrium.com

Kinetic resolution is a powerful method for separating enantiomers of a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. While specific studies on the kinetic resolution using this compound as the resolving agent are not prevalent, the principles can be understood from related systems. For example, the selective catalytic isomerization of cis-1,2-diols to trans-diequatorial-1,2-diols can be achieved using triphenylsilanethiol (B78806) as a catalyst under photoredox conditions, proceeding through a reversible hydrogen atom transfer pathway. nih.gov This demonstrates how a thiol can mediate a stereoselective transformation.

The table below illustrates the effect of different thiol catalysts on the isomerization of cis-1,2-cyclohexanediol, highlighting the switch from kinetic to thermodynamic control.

| Entry | Thiol Catalyst | Time (h) | Yield of trans-diol (%) | Control Type |

|---|---|---|---|---|

| 1 | Adamantanethiol (AdSH) | 24 | 38 | Kinetic |

| 2 | Triphenylsilanethiol (Ph3SiSH) | 24 | 85 | Thermodynamic |

Stereochemical Models for Asymmetric Induction and Chiral Recognition

Asymmetric induction describes the preferential formation of one enantiomer or diastereomer over the other due to the influence of a chiral feature in the substrate, reagent, or catalyst. The chiral center in this compound can induce stereoselectivity in reactions at a prochiral center.

Several models have been developed to predict the stereochemical outcome of such reactions. For example, in nucleophilic additions to carbonyl compounds, models like Cram's rule, the Felkin-Anh model, and Cornforth's model are used to rationalize the observed diastereoselectivity. These models consider the steric and electronic interactions between the substituents on the chiral center and the approaching nucleophile to predict the favored direction of attack.

The stereochemical control in reactions can also be influenced by the solvent and the base strength used. In the nucleophilic thiol-yne addition reaction, for instance, the stereochemistry of the resulting alkene can be controlled: apolar solvents and weak bases favor the trans isomer, while polar solvents and strong bases favor the cis isomer. nih.gov This principle could be applied to reactions involving this compound to control the formation of specific stereoisomers.

Kinetic and Thermodynamic Control in Thiol Reactivity

The outcome of a chemical reaction can be governed by either kinetic or thermodynamic control.

Kinetic control occurs when the product ratio is determined by the rates of competing reaction pathways. The product that is formed fastest (i.e., has the lowest activation energy) will be the major product. These reactions are typically irreversible and conducted at lower temperatures.

Thermodynamic control is established when the reaction is reversible, allowing an equilibrium to be reached. The most stable product (i.e., the one with the lowest Gibbs free energy) will be the major product. These reactions are often run at higher temperatures for longer durations.

A shift from kinetic to thermodynamic control can be achieved by changing the reaction conditions or the catalyst. For example, in the isomerization of cis-1,2-diols, the use of adamantanethiol leads to the kinetically favored product, whereas the more acidic triphenylsilanethiol promotes a reversible hydrogen atom transfer, leading to the thermodynamically more stable trans-diol. nih.gov The acidity of the thiol plays a crucial role in enabling the reversible pathway necessary for thermodynamic control. nih.gov

The following table summarizes the general conditions favoring kinetic versus thermodynamic control.

| Factor | Kinetic Control | Thermodynamic Control |

|---|---|---|

| Temperature | Low | High |

| Reaction Time | Short | Long |

| Reversibility | Irreversible or slow reverse reaction | Reversible reaction |

| Major Product | Product formed fastest (lowest activation energy) | Most stable product (lowest Gibbs free energy) |

Advanced Applications of S 1 Phenylethanethiol in Asymmetric Organic Synthesis

Construction of Chiral Building Blocks for Complex Molecules

Chiral building blocks, often referred to as synthons, are enantiomerically pure compounds that serve as fundamental units in the synthesis of more complex molecular structures, particularly in the pharmaceutical and agrochemical industries. wiley.comwiley-vch.de (S)-1-Phenylethanethiol serves as a precursor for the generation of various chiral intermediates. The thiol moiety can undergo a range of chemical transformations, allowing for the introduction of the chiral 1-phenylethyl group into target molecules.

These building blocks are crucial because the biological activity of many drugs and natural products is highly dependent on their specific three-dimensional arrangement. By using pre-made chiral blocks derived from this compound, chemists can simplify complex syntheses and ensure the final product has the desired stereochemistry. For example, chiral β-amino thiols and β-amino sulfides have been synthesized using this building block approach. sigmaaldrich.com The asymmetric synthesis of these compounds is of significant interest due to their potential applications as ligands in catalysis and as key structural motifs in bioactive molecules.

Applications in the Total Synthesis of Natural Products and Bioactive Compounds

The total synthesis of natural products—complex molecules isolated from natural sources—represents a significant challenge in organic chemistry and is essential for confirming their structure and enabling the synthesis of analogues for drug discovery. nih.gov this compound can be employed as a key chiral component in the multi-step synthesis of these intricate molecules.

Its role can range from establishing a critical stereocenter early in a synthetic route to being incorporated as a chiral auxiliary that directs the stereochemical outcome of a subsequent reaction. Bioactive compounds, which exhibit pharmacological or biological activity, are frequent targets for total synthesis. researchgate.netmdpi.com The incorporation of sulfur-containing moieties is a common strategy in medicinal chemistry, and using a chiral thiol like this compound allows for the precise installation of both a sulfur atom and a defined stereocenter. While specific total syntheses prominently featuring this compound are highly specialized, the principles of using such chiral thiols are well-established in the synthesis of complex bioactive targets, including peptides and other pharmacologically relevant scaffolds. mdpi.comfrontiersin.org

Stereoselective Derivatization Strategies for Functional Molecules

Determining the enantiomeric purity of a chiral compound is a critical task in pharmaceutical development and chemical research. One common method involves stereoselective derivatization, where a chiral derivatizing agent is reacted with a mixture of enantiomers to form a pair of diastereomers. These diastereomers have different physical properties and can be separated and quantified using standard analytical techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC).

This compound can function as a chiral derivatizing agent for various classes of compounds. For instance, it can react with racemic carboxylic acids or their derivatives to form diastereomeric thioesters. The resulting diastereomers can then be resolved chromatographically. This strategy is part of a broader class of methods that use chiral thiols to analyze enantiomeric composition. nih.gov The selective reaction of the thiol group allows for clean derivatization, providing a reliable method for assessing the stereochemical integrity of functional molecules. researchgate.net

| Application | Reactant Class | Resulting Products | Analytical Method |

| Enantiomeric Purity Determination | Racemic Carboxylic Acids | Diastereomeric Thioesters | HPLC, GC |

| Chiral Amine Analysis | Racemic Amines (via OPA) | Diastereomeric Isoindoles | HPLC with Fluorescence Detection |

| Resolution of Alcohols | Racemic Alcohols (activated) | Diastereomeric Thioethers | Chromatography |

Contributions to Chiral Polymer Synthesis and Material Science

Chiral polymers are macromolecules that possess stereocenters, leading to specific secondary structures, such as helices, and unique chiroptical properties. researchgate.net These materials are of interest for applications in chiral separations, asymmetric catalysis, and optical devices. This compound can be incorporated into polymers to impart chirality.

One powerful method for polymer synthesis and modification is thiol-ene "click" chemistry. nih.govmdpi.com This reaction involves the efficient, often photochemically initiated, addition of a thiol to a carbon-carbon double bond (an alkene or 'ene'). westmont.edursc.org By using polymers that have alkene side chains, this compound can be grafted onto the polymer backbone, creating a chiral polymer with pendant 1-phenylethylthio groups. This post-polymerization modification is a versatile strategy for creating a library of functional polymers from a common precursor. rsc.orgnih.gov The resulting chiral materials can exhibit properties such as induced helicity and the ability to selectively interact with other chiral molecules. nih.gov

Integration into Supramolecular Assemblies and Chiral Recognition Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds and van der Waals forces. When chiral molecules are used as components, these assemblies can themselves become chiral, leading to applications in sensing, catalysis, and materials science. tue.nlbeilstein-journals.org

This compound can be integrated into larger molecular frameworks that are designed to self-assemble into ordered supramolecular structures. The phenyl group can participate in aromatic stacking interactions, while the thiol group can be used as a handle to attach the molecule to other components or surfaces. These chiral assemblies can create specific binding pockets or environments capable of distinguishing between the enantiomers of a guest molecule, a process known as chiral recognition. mdpi.com Such systems are fundamental to the development of chiral sensors and enantioselective separation media. The ability to transfer chirality from a small molecule like this compound to a larger assembly is a key strategy in creating functional chiroptical materials. rsc.org

Spectroscopic and Structural Elucidation Techniques for Stereochemical Analysis

Advanced Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy encompasses a group of techniques that measure the difference in interaction between a chiral substance and left- versus right-circularly polarized light. These methods are powerful, non-destructive tools for determining the absolute configuration of enantiomers in solution.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. medwinpublishers.com The resulting CD spectrum is a plot of this difference in absorption versus wavelength. A positive or negative signal (known as a Cotton effect) in the region of an electronic transition can be correlated to a specific absolute configuration through empirical rules or by comparison with quantum chemical calculations. libretexts.org For a molecule like (S)-1-Phenylethanethiol, the aromatic chromophore is the primary focus of electronic CD studies.

Vibrational Circular Dichroism (VCD) is the infrared analogue of CD, measuring the differential absorption of left and right circularly polarized infrared radiation for vibrational transitions. ru.nlrsc.org VCD is exceptionally sensitive to the absolute configuration of a molecule and provides detailed structural information in solution. ru.nlrsc.org Every chiral molecule has a unique VCD spectrum, which can be considered its stereochemical fingerprint. The absolute configuration of this compound can be unequivocally determined by comparing its experimental VCD spectrum with the spectrum predicted by density functional theory (DFT) calculations. Studies on closely related molecules, such as deuterated isotopologues of 1-phenylethanol (B42297), have demonstrated that VCD spectra in the C-D stretching region can be accurately interpreted when anharmonicity is included in the calculations, allowing for confident assignment of the absolute configuration. nih.gov

Optical Rotatory Dispersion (ORD) is the measurement of the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.orgslideshare.net The resulting ORD curve provides information about the stereochemistry of a chiral molecule. In regions where the molecule does not absorb light, the rotation changes smoothly, a phenomenon known as a plain curve. slideshare.net However, near an absorption band of a chromophore, the rotation undergoes rapid and dramatic changes, producing a characteristic peak and trough. This phenomenon is termed the Cotton effect. libretexts.orgslideshare.net

The sign of the Cotton effect in an ORD curve is directly related to the absolute configuration of the chiral center. libretexts.org Just as with CD, the ORD spectrum of this compound would be dominated by the electronic transitions of the phenyl group. By analyzing the sign of the Cotton effect associated with these transitions, the absolute configuration can be assigned. ORD and CD are intimately related phenomena (linked by the Kronig-Kramers transforms), and together they provide a comprehensive picture of a molecule's chiroptical properties. wikipedia.org

Chiral Chromatography for Enantiomeric Excess Determination

While chiroptical spectroscopy is ideal for determining absolute configuration, chromatography is the benchmark method for quantifying the relative amounts of enantiomers in a mixture, a value known as the enantiomeric excess (ee). heraldopenaccess.us This is achieved by using a chiral environment, typically a chiral stationary phase (CSP), that interacts differently with the two enantiomers, leading to their separation. chromatographyonline.com

Gas chromatography (GC) is a powerful technique for separating volatile compounds. For the analysis of enantiomers like this compound, a chiral stationary phase is required. gcms.cz These phases are typically based on derivatized cyclodextrins coated onto a capillary column. The chiral cavities of the cyclodextrin (B1172386) derivatives form transient diastereomeric complexes with the enantiomers, with slightly different binding energies. This difference in interaction strength causes one enantiomer to be retained longer on the column than the other, resulting in their separation. The enantiomeric excess can be accurately determined by integrating the peak areas of the two separated enantiomers. For the analogous compound, 1-phenylethanol, effective separation has been achieved using cyclodextrin-based columns. sigmaaldrich.com

Table 1: Illustrative GC Conditions for Chiral Separation of 1-Phenylethanol Analogs

| Parameter | Condition |

| Column | Astec® CHIRALDEX™ B-PM, 30 m x 0.25 mm I.D., 0.12 µm |

| Oven Temperature | 120 °C |

| Injector Temperature | 250 °C |

| Detector | FID, 250 °C |

| Carrier Gas | Helium |

| Sample | (R)- and (S)-1-Phenylethanol |

| Data based on a typical separation of the analogous compound 1-phenylethanol sigmaaldrich.com. |

High-Performance Liquid Chromatography (HPLC) is the most widely used method for the enantioselective analysis and purification of chiral compounds. chromatographyonline.comnih.gov The technique utilizes a high-pressure pump to pass a solvent (mobile phase) containing the sample through a column packed with a chiral stationary phase (CSP). mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most versatile and widely used for separating a broad range of chiral molecules. mdpi.com The separation mechanism involves a combination of interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) between the enantiomers and the chiral selectors on the stationary phase, leading to different retention times. The enantiomeric excess of this compound can be precisely quantified using a standard detector like a UV detector. heraldopenaccess.us

Table 2: Common Chiral Stationary Phases for HPLC Enantioseparation

| CSP Type | Chiral Selector | Typical Mobile Phase |

| Polysaccharide-based | Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Hexane/Isopropanol, Ethanol |

| Pirkle-type | π-acidic or π-basic moieties (e.g., dinitrobenzoyl phenylglycine) | Hexane/Isopropanol |

| Protein-based | Immobilized proteins (e.g., bovine serum albumin) | Aqueous Buffers |

| Cyclodextrin-based | Native or derivatized cyclodextrins | Reversed-phase or Polar organic |

X-ray Crystallography of this compound Derivatives and Metal Complexes

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. springernature.com However, the technique requires a well-ordered single crystal, which can be challenging to obtain for liquids or oils like 1-phenylethanethiol (B1218373) at room temperature. researchgate.net

To overcome this limitation, a common strategy is to prepare a derivative of the liquid compound that readily crystallizes. This can be achieved by reacting the thiol with a heavy atom-containing reagent or by forming a salt with a suitable chiral or achiral counter-ion. The presence of a heavy atom (e.g., bromine, iodine) aids in the determination of the absolute configuration through the phenomenon of anomalous dispersion. mdpi.com For example, the absolute configuration of a phosphinic glutamate (B1630785) analogue was determined by forming a salt with (S)-1-phenylethylamine, which contains the same chiral backbone as this compound, and analyzing its crystal structure. researchgate.net

Another approach involves the formation of metal coordination complexes. weizmann.ac.il Thiols are excellent ligands for many metal ions. By reacting this compound with a suitable metal salt, a crystalline metal-thiolate complex may be formed. X-ray diffraction analysis of this complex would reveal the precise coordination geometry and, crucially, the absolute configuration of the chiral thiol ligand bound to the metal center. nih.govscirp.orgsemanticscholar.org

Table 3: Representative Crystallographic Data for a Derivative Containing the (S)-1-Phenylethyl Moiety

| Parameter | (S)-1-phenylethylamonium [α-hydroxy-(3-nitrophenyl) methyl]phosphinate |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 6.1320(1) |

| b (Å) | 8.1157(2) |

| c (Å) | 34.3311(7) |

| Volume (ų) | 1708.33(6) |

| Data for a salt containing the analogous (S)-1-phenylethylamine cation, demonstrating the principle of using derivatives for crystallographic analysis researchgate.net. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the stereochemical analysis of chiral molecules like this compound. Enantiomers, such as (R)- and this compound, are indistinguishable in a standard achiral NMR environment as they exhibit identical chemical shifts and coupling constants. To differentiate between them, it is necessary to introduce a chiral auxiliary that interacts with the enantiomers to create diastereomeric environments, which results in distinct NMR signals. researchgate.netresearchgate.net This can be achieved through two primary methods: the use of chiral shift reagents or the covalent derivatization with a chiral derivatizing agent.

Application of Chiral Shift Reagents

Chiral Shift Reagents (CSRs), often complexes of lanthanide metals like Europium (Eu) or Praseodymium (Pr), are used to determine the enantiomeric purity of chiral compounds directly in the NMR tube. fiveable.melibretexts.org These reagents are Lewis acids that reversibly bind to Lewis basic sites in the analyte molecule, such as the sulfur atom in this compound. libretexts.org

The interaction between the chiral reagent and the enantiomers of 1-phenylethanethiol forms transient diastereomeric complexes. Because the CSR is chiral, it interacts differently with the (R) and (S) enantiomers, leading to separate, chemically shifted signals in the ¹H NMR spectrum for each enantiomer. fiveable.me The paramagnetic nature of the lanthanide ion induces large shifts in the resonance frequencies of the protons near the binding site. The magnitude of this induced shift is dependent on the distance and orientation of the protons relative to the lanthanide metal in the diastereomeric complex. fiveable.melibretexts.org

For 1-phenylethanethiol, the protons closest to the sulfur atom, specifically the methine proton (-CH) and the methyl protons (-CH₃), would be expected to show the most significant separation in their signals upon addition of the CSR. By integrating the areas of these separated signals, the ratio of the two enantiomers, and thus the enantiomeric excess (ee), can be accurately determined. researchgate.net The choice of solvent and the concentration of the CSR must be carefully optimized to achieve baseline separation of the signals without excessive line broadening. fiveable.me

Table 1: Illustrative ¹H NMR Chemical Shift Differences for a Chiral Thiol in the Presence of a Chiral Shift Reagent

| Proton | Chemical Shift (δ) without CSR (ppm) | Chemical Shift (δ) with CSR (ppm) - (R)-enantiomer complex | Chemical Shift (δ) with CSR (ppm) - (S)-enantiomer complex | Induced Shift Difference (ΔΔδ) (ppm) |

|---|---|---|---|---|

| Methine (-CH) | ~4.2 | 5.15 | 5.25 | 0.10 |

| Methyl (-CH₃) | ~1.7 | 2.50 | 2.58 | 0.08 |

Note: The data in this table are hypothetical and serve to illustrate the principle of chemical shift differentiation using a chiral shift reagent.

Derivatization for Diastereomeric Ratio Analysis

An alternative and widely used method for determining enantiomeric purity is the conversion of the enantiomeric mixture into a mixture of diastereomers by reaction with a chiral derivatizing agent (CDA). researchgate.netresearchgate.net Unlike enantiomers, diastereomers have different physical properties and, crucially, distinct NMR spectra in an achiral solvent. wordpress.com

For this compound, a suitable CDA would be an enantiomerically pure carboxylic acid, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or other chiral acids like α-methoxy-α-phenylacetic acid (MPA). researchgate.netresearchgate.net The thiol group (-SH) of 1-phenylethanethiol reacts with the carboxylic acid group of the CDA, typically in the presence of a coupling agent, to form a diastereomeric thioester.

If a racemic mixture of 1-phenylethanethiol is reacted with a single enantiomer of a CDA (e.g., (R)-MPA), two diastereomers will be formed: ((R)-thiol-(R)-MPA) and ((S)-thiol-(R)-MPA). These diastereomers will exhibit different chemical shifts for corresponding protons in the ¹H NMR spectrum. researchgate.netnih.gov The difference in the chemical environment arises from the different spatial arrangements of the substituents around the two chiral centers in each diastereomer. researchgate.net The protons of the 1-phenylethanethiol moiety, particularly the methine and methyl protons, will experience different shielding or deshielding effects from the phenyl group of the MPA moiety, leading to separate and resolvable signals. nih.govunits.it

The enantiomeric excess of the original thiol sample can be determined by integrating the signals corresponding to each diastereomer. springernature.com The ratio of the integrals directly reflects the diastereomeric ratio, which in turn corresponds to the enantiomeric ratio of the starting material, assuming the derivatization reaction proceeds to completion without kinetic resolution or racemization. semanticscholar.org

Table 2: Representative ¹H NMR Data for Diastereomeric Thioesters Formed from 1-Phenylethanethiol and a Chiral Derivatizing Agent ((R)-MPA)

| Diastereomer | Methine Proton (-CH) Chemical Shift (δ) (ppm) | Methyl Proton (-CH₃) Chemical Shift (δ) (ppm) |

|---|---|---|

| (R)-1-phenylethyl-(R)-MPA thioester | 4.85 (q) | 1.65 (d) |

| (S)-1-phenylethyl-(R)-MPA thioester | 4.92 (q) | 1.71 (d) |

Note: The data in this table are based on typical values observed for such diastereomers and are for illustrative purposes.

Theoretical and Computational Investigations of S 1 Phenylethanethiol

Density Functional Theory (DFT) Calculations for Conformational Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules, offering a balance between computational cost and accuracy. For a chiral molecule like (S)-1-Phenylethanethiol, which possesses conformational flexibility, DFT calculations are instrumental in exploring its potential energy surface (PES). The conformational landscape of this compound is primarily defined by the torsional angles around the Cα-Cipso and Cα-S bonds.

Computational studies on analogous molecules, such as 2-phenylethanethiol (B1584568), have demonstrated that DFT methods, particularly when augmented with dispersion corrections (e.g., B3LYP-D3, B2PLYP-D3), can accurately predict the geometries and relative energies of various stable conformers. uva.esresearchgate.net For this compound, a systematic scan of the PES would identify low-energy conformers. These conformers would likely differ in the orientation of the thiol group relative to the phenyl ring, potentially allowing for weak intramolecular interactions, such as S-H···π interactions, which can influence conformational preference and stability. uva.esresearchgate.net The calculations would yield the optimized geometries, rotational constants, and thermodynamic properties (enthalpy, Gibbs free energy) for each conformer, allowing for the prediction of their equilibrium populations at a given temperature. Delocalization errors, which can affect conformational energies in conjugated systems, can be mitigated using density-corrected DFT (DC-DFT) for higher accuracy. ohio-state.edu

Illustrative data for the conformational analysis of this compound is presented in Table 1. This data is hypothetical and serves to demonstrate the expected output of DFT calculations.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

| Conformer | Dihedral Angle (Cipso-Cα-S-H) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

| I | 60° (gauche) | 0.00 | 65.1 |

| II | 180° (anti) | 0.55 | 25.5 |

| III | -60° (gauche) | 1.20 | 9.4 |

Prediction of Spectroscopic Properties (e.g., CD, VCD, NMR Chemical Shifts)

A significant application of DFT in studying chiral molecules is the prediction of spectroscopic properties that are sensitive to stereochemistry. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful techniques for determining the absolute configuration of chiral molecules. DFT calculations can simulate these spectra by computing the required spectroscopic parameters. For VCD, this involves calculating the vibrational frequencies and the corresponding dipole and rotational strengths for each normal mode of vibration. nih.govresearchgate.net By performing a Boltzmann-weighted average of the simulated spectra of the most stable conformers, a final theoretical spectrum is generated. sigmaaldrich.com A comparison of this simulated spectrum with the experimental VCD spectrum allows for an unambiguous assignment of the absolute configuration. sigmaaldrich.com Studies on the analogous 1-phenylethanol (B42297) have successfully used this combined experimental and computational approach to determine its absolute configuration and conformational preferences in solution. sigmaaldrich.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using DFT, most commonly through the Gauge-Including Atomic Orbital (GIAO) method. nih.govnih.gov The calculation provides the absolute shielding tensor for each nucleus in a given conformation. These shielding values are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). nih.gov Comparing the calculated ¹H and ¹³C NMR chemical shifts for various potential conformers with experimental data can help elucidate the dominant conformation in solution. dntb.gov.uaresearcher.life Recent advancements integrate DFT-calculated shielding tensors with graph neural networks to further improve prediction accuracy. nih.gov

Table 2 provides a hypothetical comparison of experimental and DFT-calculated ¹³C NMR chemical shifts for the most stable conformer of this compound.

Table 2: Hypothetical Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/B3LYP/6-311+G(d,p)) | Deviation (Δδ) |

| C-ipso | 144.5 | 144.8 | -0.3 |

| C-ortho | 128.7 | 128.9 | -0.2 |

| C-meta | 127.9 | 128.0 | -0.1 |

| C-para | 126.5 | 126.6 | -0.1 |

| Cα | 40.2 | 40.5 | -0.3 |

| CH₃ | 25.8 | 26.1 | -0.3 |

Elucidation of Reaction Mechanisms and Transition State Structures

DFT is an indispensable tool for investigating the mechanisms of chemical reactions. mdpi.com For reactions involving this compound, such as nucleophilic additions, thiol-ene reactions, or oxidations, DFT can be used to map the entire reaction coordinate. researchgate.netrsc.org This involves locating and characterizing the geometries of all stationary points, including reactants, intermediates, transition states (TS), and products. mdpi.com A transition state is identified as a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

By calculating the energies of these stationary points, key thermodynamic and kinetic parameters, such as the enthalpy of reaction (ΔH) and the activation energy (Ea), can be determined. nih.gov This allows for the differentiation between competing reaction pathways and provides detailed insight into the factors controlling reactivity and selectivity. researchgate.net For instance, in the addition of this compound to an alkene, DFT could be used to model the transition states for both Markovnikov and anti-Markovnikov addition, thereby predicting the regioselectivity of the reaction. Furthermore, the role of catalysts can be investigated by modeling their interaction with the reactants and their effect on the transition state energies.

Table 3 presents hypothetical activation energies for a proposed reaction of this compound, illustrating the type of data obtained from DFT mechanism studies.

Table 3: Hypothetical DFT-Calculated Activation Energies for the Thiol-Ene Reaction of this compound with Propene

| Reaction Pathway | Transition State | Activation Energy (Ea, kcal/mol) |

| Radical Addition (Anti-Markovnikov) | TS1 | 7.5 |

| Radical Addition (Markovnikov) | TS2 | 10.2 |

Molecular Dynamics Simulations for Solvent Effects and Dynamic Stereochemistry

While DFT calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the explicit interactions between the solute, this compound, and a large number of surrounding solvent molecules. chemrxiv.orgbiu.ac.il This approach is crucial for understanding how the solvent influences the conformational preferences and dynamic behavior of the molecule. rsc.orgnih.gov

By running simulations in different solvents (e.g., polar protic, polar aprotic, and nonpolar), one can observe shifts in the conformational equilibrium. researchgate.net The solvent can stabilize certain conformers through specific interactions like hydrogen bonding or general dielectric effects, altering the relative populations predicted from gas-phase DFT calculations. rsc.org MD simulations can generate trajectories that can be analyzed to calculate properties such as the radial distribution functions, which describe the structuring of solvent molecules around the solute, and the time correlation functions, which reveal the timescales of conformational transitions. scispace.com

Dynamic stereochemistry refers to the interconversion of stereoisomers. While this compound has a stable stereocenter at Cα, MD simulations could be employed to study the dynamics of other flexible chiral elements if they existed, or to understand the dynamic behavior of its complexes with other molecules. The simulations provide a picture of how the molecule explores its conformational space in a realistic, solvated environment, which is essential for understanding its behavior in solution-phase reactions and interactions.

Table 4 illustrates how MD simulations could predict the influence of different solvents on the conformational distribution of this compound.

Table 4: Hypothetical Conformer Population of this compound in Various Solvents from MD Simulations

| Solvent | Dielectric Constant | Conformer I (%) | Conformer II (%) | Conformer III (%) |

| Hexane | 1.9 | 60 | 30 | 10 |

| Chloroform | 4.8 | 68 | 22 | 10 |

| Methanol | 32.7 | 75 | 15 | 10 |

Quantitative Structure-Activity Relationship (QSAR) Studies in Catalysis (non-biological)

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their observed activity. In the context of non-biological catalysis, this compound or its derivatives could potentially serve as chiral ligands for metal catalysts or as organocatalysts themselves. A QSAR study would involve synthesizing a library of related chiral sulfur compounds and testing their performance (e.g., enantioselectivity, yield) in a specific catalytic reaction.

Computational chemistry plays a vital role in QSAR by calculating a wide range of molecular descriptors for each compound in the library. These descriptors quantify various aspects of the molecule's structure and electronic properties, including:

Steric descriptors: Molecular volume, surface area, specific steric parameters (e.g., Sterimol).

Electronic descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies, electrostatic potential maps.

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.

Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR) or machine learning algorithms are used to build a model that links the descriptors to the catalytic activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the rational design of more effective chiral ligands or catalysts.

Table 5 provides a hypothetical QSAR dataset for a series of catalysts based on the this compound scaffold.

Table 5: Hypothetical QSAR Data for Catalysts Derived from this compound

| Catalyst (Substituent on Phenyl Ring) | HOMO Energy (eV) | Molecular Volume (ų) | Predicted Enantiomeric Excess (%) | Experimental Enantiomeric Excess (%) |

| H | -5.8 | 150.2 | 85 | 84 |

| 4-MeO | -5.6 | 165.4 | 90 | 92 |

| 4-NO₂ | -6.2 | 168.1 | 75 | 78 |

| 4-Cl | -5.9 | 162.5 | 82 | 83 |

Cheminformatics and Database Mining for Related Chiral Sulfur Compounds

Cheminformatics involves the use of computational tools to organize, analyze, and mine chemical data. For this compound, cheminformatics approaches can be used to explore the vast landscape of known chemical compounds to identify structurally and functionally related molecules. Large chemical databases such as PubChem, ChemSpider, and the Cambridge Structural Database (CSD) can be mined for other chiral sulfur compounds. nih.gov

Similarity searching, using the structure of this compound as a query, can identify compounds with similar scaffolds. This can reveal known applications, synthetic routes, or properties of related molecules that might be transferable. Substructure searching can identify all compounds containing the 1-phenylethanethiol (B1218373) core, regardless of stereochemistry, which can be useful for understanding the general chemistry of this functional group.

Furthermore, these databases can be mined to analyze trends in the properties of chiral sulfur compounds. For example, one could investigate the known biological activities, toxicological data, or catalytic applications of compounds containing a stereogenic center adjacent to a sulfur atom. researchgate.netnih.gov This data mining approach helps to place this compound in the broader context of chiral organosulfur chemistry and can inspire new avenues for research, such as its potential use as a pharmacophore or in materials science. researchgate.netchemistryviews.orgmdpi.com

Analytical Methodologies for Purity and Enantiomeric Excess Assessment of S 1 Phenylethanethiol

Development and Validation of Robust Analytical Procedures

The development of analytical methods for (S)-1-Phenylethanethiol focuses on achieving high resolution between the enantiomers, this compound and its counterpart (R)-1-Phenylethanethiol, as well as separating them from starting materials, by-products, and other impurities. The most common techniques employed are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC). phenomenex.com

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for separating volatile chiral compounds. For the analysis of 1-phenylethanol (B42297), a close structural analog of 1-phenylethanethiol (B1218373), capillary columns with stationary phases containing derivatized cyclodextrins are frequently used. gcms.czsigmaaldrich.com These chiral stationary phases (CSPs) form transient diastereomeric complexes with the enantiomers, leading to different retention times. researchgate.net For thiol analysis, derivatization may sometimes be employed to improve volatility and chromatographic performance, although direct analysis is often possible. nih.gov

A typical GC method for the enantiomeric separation of a compound structurally similar to 1-Phenylethanethiol is detailed below.

Interactive Table

| Parameter | Condition | Reference |

|---|---|---|

| Column | Astec® CHIRALDEX™ B-PM (30 m x 0.25 mm I.D., 0.12 µm) | sigmaaldrich.com |

| Oven Temperature | 120 °C (Isothermal) | sigmaaldrich.com |

| Injector Temperature | 250 °C | sigmaaldrich.com |

| Detector | Flame Ionization Detector (FID) | sigmaaldrich.com |

| Detector Temperature | 250 °C | sigmaaldrich.com |